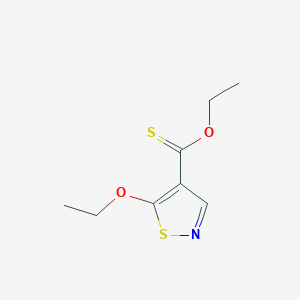

4-Isothiazolecarbothioicacid,5-ethoxy-,O-ethylester(9CI)

Description

Properties

IUPAC Name |

O-ethyl 5-ethoxy-1,2-thiazole-4-carbothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S2/c1-3-10-7(12)6-5-9-13-8(6)11-4-2/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNKFZZALORVRFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=NS1)C(=S)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-Isothiazolecarbothioicacid,5-ethoxy-,O-ethylester(9CI) typically involves the reaction of 5-ethoxyisothiazole-4-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired ester product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

4-Isothiazolecarbothioicacid,5-ethoxy-,O-ethylester(9CI) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.

Substitution: Nucleophilic substitution reactions can occur at the ethoxy or ethyl ester groups, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-Isothiazolecarbothioicacid,5-ethoxy-,O-ethylester(9CI) has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Isothiazolecarbothioicacid,5-ethoxy-,O-ethylester(9CI) involves its interaction with molecular targets such as enzymes or receptors. The isothiazole ring and carbothioic acid group are key functional groups that contribute to its reactivity and binding affinity. The compound may inhibit or activate specific pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related heterocyclic derivatives from the evidence, focusing on molecular features, substituents, and physicochemical properties.

Table 1: Structural and Molecular Comparisons

Key Observations:

Heterocycle Core Differences :

- The target compound’s isothiazole core (S and N) differs from oxazole (O and N) or isoxazole (O and N) derivatives in electronic properties and stability. Sulfur’s larger atomic size and polarizability may enhance π-π interactions or metal coordination compared to oxygen analogs .

- Thiazole derivatives (e.g., ) share sulfur but differ in substitution patterns and fused ring systems.

Substituent Effects: Ethoxy and Ethyl Ester Groups: The ethoxy group in the target compound may increase lipophilicity compared to methoxy (e.g., ) or hydroxyethylamino groups (e.g., ). Ethyl esters typically improve membrane permeability but may reduce aqueous solubility. Halogenation: Chlorine substituents (e.g., ) enhance electrophilicity and may influence bioactivity or metabolic stability.

Physical Properties :

- Density and boiling points vary significantly with substituents. For example, chlorinated isoxazole has a higher density (1.505 g/cm³) than methoxy-oxazole (1.313 g/cm³), reflecting increased molecular mass and halogen presence.

Research Findings and Limitations

- Synthetic Pathways: No direct data on the synthesis of the target compound exists in the evidence. However, thiazole and isoxazole derivatives are often synthesized via cyclization reactions or functional group interconversions .

- Gaps in Data : The absence of experimental data (e.g., spectral characterization, toxicity) for the target compound limits actionable conclusions.

Biological Activity

Overview of 4-Isothiazolecarbothioic Acid, 5-Ethoxy-, O-Ethylester (9CI)

4-Isothiazolecarbothioic acid, 5-ethoxy-, O-ethylester (9CI), commonly referred to as Sanasol, is a chemical compound that belongs to the class of isothiazoles. Isothiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This compound has garnered interest due to its potential biological activities, particularly in agricultural and pharmaceutical applications.

Chemical Structure

The chemical structure of 4-Isothiazolecarbothioic acid, 5-ethoxy-, O-ethylester can be represented as follows:

- Molecular Formula : C₇H₉N₃O₂S₂

- CAS Number : 146909-40-2

Biological Activity

The biological activity of this compound is primarily attributed to its role as a fungicide and bactericide. Research indicates that it exhibits antimicrobial properties, making it a candidate for agricultural use in protecting crops from various pathogens.

Antimicrobial Properties

- Fungicidal Activity : Studies have shown that Sanasol effectively inhibits the growth of several fungal strains. This property is crucial for its application in agriculture to control plant diseases caused by fungi.

- Bactericidal Activity : The compound has also demonstrated effectiveness against certain bacterial strains, suggesting its potential use in formulations aimed at treating bacterial infections.

Case Studies

- Agricultural Application : A study conducted on the efficacy of Sanasol in controlling fungal infections in crops revealed a significant reduction in disease incidence when applied at recommended concentrations. The study highlighted its effectiveness against pathogens such as Fusarium and Botrytis species.

- Pharmaceutical Potential : Research exploring the compound's antibacterial properties indicated that it could serve as a lead compound for developing new antibiotics. In vitro tests showed promising results against resistant strains of bacteria, including Staphylococcus aureus.

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 189.29 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| Toxicity | Low toxicity reported |

| Biological Activity | Efficacy Level |

|---|---|

| Fungicidal | High |

| Bactericidal | Moderate |

Q & A

Q. What are the recommended synthetic routes for 4-Isothiazolecarbothioicacid,5-ethoxy-,O-ethylester(9CI), and what reaction conditions optimize yield and purity?

Methodological Answer: Synthesis of this compound likely involves functionalization of the isothiazole core. A plausible route includes:

- Step 1: Formation of the isothiazole ring via cyclization of thioamide precursors with α,β-unsaturated esters under acidic conditions.

- Step 2: Ethoxy and ester group introduction via nucleophilic substitution or esterification. For example, ethoxylation at the 5-position may use ethanol with a base (e.g., NaH), while esterification could employ ethyl chloride in the presence of a catalyst like DMAP.

- Optimization: Control reaction temperature (40–60°C for substitution reactions) and use anhydrous solvents (e.g., THF, DMF) to minimize hydrolysis. Monitor purity via HPLC and adjust stoichiometry to reduce byproducts like thioesters or unreacted intermediates .

Q. How should researchers handle and store this compound to ensure stability and prevent decomposition?

Methodological Answer:

- Storage: Store in amber glass vials under inert gas (argon or nitrogen) at –20°C to prevent oxidation and thermal degradation. Desiccants (e.g., silica gel) should be used to avoid moisture-induced hydrolysis of the ester and thioic acid groups.

- Handling: Use glove boxes or fume hoods with PPE (nitrile gloves, lab coats). Avoid contact with strong oxidizers (e.g., peroxides) or bases, which may trigger decomposition into CO/CO₂ .

Q. What spectroscopic techniques are most effective for characterizing its structure and confirming purity?

Methodological Answer:

- NMR: ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) to identify ethoxy (–OCH₂CH₃), ester (–COOEt), and isothiazole ring protons. Key signals:

- Ethoxy group: δ ~1.3 ppm (triplet, CH₃), δ ~4.2 ppm (quartet, CH₂).

- Isothiazole ring: δ ~6.5–8.5 ppm (aromatic protons).

- IR: Peaks at ~1700 cm⁻¹ (C=O ester), ~1250 cm⁻¹ (C–O–C), and ~2550 cm⁻¹ (S–H, if present).

- Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of ethoxy or ester groups) .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict the compound’s reactivity or interactions with biological targets?

Methodological Answer:

- Reactivity Prediction: Use density functional theory (DFT) at the B3LYP/6-31G* level to calculate frontier molecular orbitals (HOMO/LUMO) and identify nucleophilic/electrophilic sites. For example, the isothiazole sulfur atom may exhibit high electrophilicity, influencing thioester bond stability.

- Docking Studies: Perform molecular docking (AutoDock Vina) against target proteins (e.g., enzymes with thiol-active sites) to predict binding affinities. Compare results with similar benzothiazole derivatives to validate models .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Methodological Answer:

- Assay Standardization: Replicate assays under controlled conditions (pH, temperature, solvent). For example, discrepancies in IC₅₀ values may arise from DMSO concentration variations in cell-based assays.

- Purity Analysis: Use LC-MS to verify compound integrity (>95% purity). Impurities like hydrolyzed thioic acid derivatives (e.g., 4-isothiazolecarboxylic acid) may skew activity results.

- Meta-Analysis: Apply statistical tools (e.g., ANOVA) to compare datasets, accounting for variables like cell lines or animal models .

Q. How can design of experiments (DoE) optimize multi-step synthesis and impurity control?

Methodological Answer:

- Factor Screening: Use a Plackett-Burman design to test critical variables (e.g., reaction time, temperature, catalyst loading). For example, increasing catalyst (e.g., Pd/C) from 2% to 5% may improve yield by 15%.

- Response Surface Methodology (RSM): Model interactions between factors (e.g., solvent polarity vs. temperature) to identify optimal conditions. Central composite design (CCD) can minimize byproducts like dimerized isothiazole derivatives.

- In-Process Monitoring: Implement PAT (process analytical technology) tools like inline FTIR to track intermediate formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.